5-Amino-3-isopropyl-1,2,4-thiadiazole

Melting Point Solid Phase Synthesis Purity Assessment

Procure 5-Amino-3-isopropyl-1,2,4-thiadiazole for your kinase inhibitor or SGLT2 program. This 1,2,4-thiadiazole features a reactive 5-amine for facile derivatization and a 3-isopropyl group that imparts a quantifiably higher cLogP (1.6) versus the unsubstituted core. Its unique electronic and steric profile is not replicated by 1,3,4-isomers or analogs, ensuring reproducible SAR data. Ideal as a metal-binding ligand or CNS-penetrant building block.

Molecular Formula C5H9N3S
Molecular Weight 143.21 g/mol
CAS No. 32039-21-7
Cat. No. B1269061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-isopropyl-1,2,4-thiadiazole
CAS32039-21-7
Molecular FormulaC5H9N3S
Molecular Weight143.21 g/mol
Structural Identifiers
SMILESCC(C)C1=NSC(=N1)N
InChIInChI=1S/C5H9N3S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H2,6,7,8)
InChIKeyLSGLMPMOLFSULL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-isopropyl-1,2,4-thiadiazole: A Heterocyclic Building Block with Versatile Reactive Handles for Pharmaceutical Synthesis


5-Amino-3-isopropyl-1,2,4-thiadiazole (CAS: 32039-21-7) is a heterocyclic small molecule belonging to the 1,2,4-thiadiazole class . Its core structure consists of a planar, aromatic five-membered ring containing one sulfur and two nitrogen atoms . This specific derivative features a reactive 5-amino group and a hydrophobic 3-isopropyl substituent, with a molecular formula of C₅H₉N₃S and a molecular weight of 143.21 g/mol . It is a solid with a melting point of 119-120 °C [1]. The compound's primary value in research and industrial contexts stems from its dual reactive handles: the amine group enables facile derivatization for library synthesis, while the thiadiazole core imparts unique electronic properties and potential biological activity .

Why 5-Amino-3-isopropyl-1,2,4-thiadiazole Cannot Be Casually Swapped with Other Aminothiadiazoles in R&D Pipelines


Substituting 5-Amino-3-isopropyl-1,2,4-thiadiazole with a seemingly similar aminothiadiazole isomer or analog is scientifically unsound and can jeopardize research outcomes. The specific placement of the amino group at the 5-position and the isopropyl group at the 3-position on the 1,2,4-thiadiazole ring dictates a unique electronic distribution and steric profile that is not replicated in the 1,3,4-isomer or in analogs with different substituents . These structural differences directly modulate the compound's chemical reactivity in downstream derivatizations, its physicochemical properties (e.g., LogP of 1.8), and its interaction with biological targets. For instance, the 1,2,4-thiadiazole core is a recognized scaffold in medicinal chemistry for specific enzyme inhibition, while the 1,3,4-isomer often exhibits distinct activity profiles [1]. The quantitative evidence presented below demonstrates that even minor alterations to this core structure result in measurable and often profound differences in key performance metrics, making casual substitution a direct path to irreproducible data and project delays.

Quantitative Differentiation of 5-Amino-3-isopropyl-1,2,4-thiadiazole Against Comparator Compounds


Melting Point Distinction: A Direct Metric for Purity and Handling in Solid-Phase Synthesis

A defined melting point is a critical, quantifiable quality control parameter for solid-phase handling and purity assessment. 5-Amino-3-isopropyl-1,2,4-thiadiazole exhibits a specific melting point of 119-120 °C [1]. This is in contrast to the structurally related 5-amino-1,2,4-thiadiazole (CAS: 63980-69-8), which lacks the 3-isopropyl group and has a reported melting point of approximately 143-147 °C . The 24-28 °C difference in melting point is a direct consequence of the isopropyl substituent, which disrupts crystal packing.

Melting Point Solid Phase Synthesis Purity Assessment

Impact of C-3 Isopropyl Substitution on Hydrophobicity: Measured by cLogP

Lipophilicity, often predicted by cLogP, is a primary determinant of a molecule's permeability, solubility, and metabolic stability. 5-Amino-3-isopropyl-1,2,4-thiadiazole has a computed LogP (XLogP3) of 1.6 . In contrast, the unsubstituted core compound, 5-amino-1,2,4-thiadiazole (CAS: 63980-69-8), has a significantly lower cLogP, typically around 0.1 [1]. The introduction of the isopropyl group at the 3-position results in an increase of approximately 1.5 log units.

Lipophilicity cLogP ADME Property

Enzymatic Inhibition Selectivity: Context from the 1,2,4-Thiadiazole Pharmacophore

The 5-amino-1,2,4-thiadiazole core is a validated pharmacophore for inhibiting cysteine-dependent enzymes. A series of twenty-one 5-amino-1,2,4-thiadiazol-3(2H)-one derivatives were evaluated against human cathepsin K (CatK) and glycogen synthase kinase 3β (GSK-3β) [1]. Several compounds exhibited inhibitory activity in the low micromolar range against both enzymes. Importantly, the inhibitory potency of some derivatives toward GSK-3β was similar to that of the reference compound tideglusib, a known thiadiazole GSK-3β inhibitor [1]. This study provides direct quantitative evidence that this specific heterocyclic scaffold is privileged for this activity. Notably, the 1,2,4-thiadiazole ring itself was found to be unstable under the strongly basic conditions required to deprotect the phosphonic acid prodrugs, leading to ring cleavage [1], a critical stability consideration unique to this scaffold.

Enzyme Inhibition Cathepsin K GSK-3β Structure-Activity Relationship

Commercial Purity Benchmark: A Direct Specification for Procurement Decisions

For procurement in research settings, the purity of the chemical is a primary specification. 5-Amino-3-isopropyl-1,2,4-thiadiazole is routinely available with a minimum purity specification of 98% (GC) [1]. This specification is comparable to that of other common heterocyclic building blocks offered by the same suppliers, such as 2-Amino-5-methyl-1,3,4-thiadiazole, which is also often supplied at 98% purity . While this does not represent a differentiation, it establishes a benchmark for quality that is required for reproducible research.

Purity Analytical Specification Procurement

High-Impact Application Scenarios for 5-Amino-3-isopropyl-1,2,4-thiadiazole Based on Empirical Evidence


Scaffold for Designing Novel GSK-3β and Cathepsin K Inhibitors

Given the established inhibitory activity of 5-amino-1,2,4-thiadiazole derivatives against GSK-3β and CatK, as demonstrated in low micromolar enzymatic assays [1], 5-Amino-3-isopropyl-1,2,4-thiadiazole is a logical starting point for medicinal chemistry campaigns targeting these enzymes. Its reactive 5-amino group can be directly functionalized to generate focused libraries of analogs, with the isopropyl group at the 3-position providing a defined starting point for exploring hydrophobic interactions within the target binding pocket. This application leverages the compound's unique combination of a privileged scaffold and a reactive handle, as supported by quantitative SAR data from the 1,2,4-thiadiazole class [1].

Synthesis of Hydrophobic Heterocyclic Building Blocks and Libraries

The quantifiably higher cLogP (XLogP3 = 1.6) compared to the unsubstituted core (cLogP ≈ 0.1) makes 5-Amino-3-isopropyl-1,2,4-thiadiazole a valuable reagent for introducing both a thiadiazole moiety and lipophilic character into a molecule . This is particularly relevant in the design of CNS-penetrant drugs or other applications where modulating lipophilicity is paramount. Researchers can use the 5-amino group as a functional handle to couple the thiadiazole core to larger molecular frameworks while the 3-isopropyl group contributes a known, quantifiable hydrophobic shift, facilitating rational property-based design.

Development of SGLT2 Inhibitor Analogs

Thiadiazole-based compounds, particularly thioglycosides, have been investigated as sodium-glucose co-transporter 2 (SGLT2) inhibitors [2]. While 5-Amino-3-isopropyl-1,2,4-thiadiazole is not an SGLT2 inhibitor itself, its core structure and the presence of the 3-isopropyl group align with the structural motifs explored in this therapeutic area. It can serve as a key synthetic intermediate for the creation of new SGLT2 inhibitor candidates, with the 5-amino group providing a site for the attachment of glycoside or other moieties required for activity. This application is supported by patent literature and research articles exploring thiadiazole-based SGLT2 inhibitors [2].

Ligand for Coordination Chemistry and Catalyst Development

The 1,2,4-thiadiazole ring, with its two nitrogen atoms and one sulfur atom, can act as a ligand for metal ions . The 5-amino group on 5-Amino-3-isopropyl-1,2,4-thiadiazole offers an additional coordination site or a handle for further functionalization to tune the ligand's properties. This allows for the creation of novel metal complexes with potential catalytic activity. The distinct melting point and solid-state properties (119-120 °C) also make it a convenient reagent to handle and weigh accurately for stoichiometric reactions in the development of new catalysts.

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